1-(Pentafluorophenyl)ethanol

Description

Significance of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds are molecules that contain at least one carbon-fluorine bond. The uniqueness of fluorine, being the most electronegative element, imparts distinctive properties to these compounds. tcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol, significantly stronger than a carbon-hydrogen bond (approx. 99 kcal/mole) or a carbon-chlorine bond (approx. 320 kJ/mol). wikipedia.orgresearchgate.net This inherent strength contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

Overview of 1-(Pentafluorophenyl)ethanol's Position within Fluorinated Alcohols

Fluorinated alcohols represent a specific and highly functional subclass of organofluorine compounds. alfa-chemistry.com They have garnered substantial research interest due to a unique combination of properties, including high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity. alfa-chemistry.comnih.govresearchgate.net These characteristics make them not only valuable intermediates but also effective solvents or promoters for a variety of organic reactions, often allowing transformations to proceed under mild, catalyst-free conditions. nih.govresearchgate.net For instance, alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are widely used to facilitate reactions that would otherwise require harsh reagents or metal catalysts. alfa-chemistry.comresearchgate.net

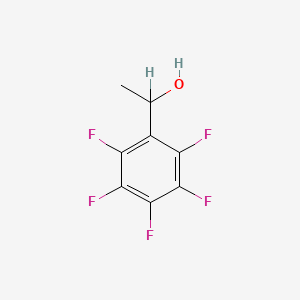

This compound (B1359850) holds a distinct position within this group. It is characterized by an ethanol (B145695) moiety attached to a pentafluorophenyl ring. cymitquimica.com This structure combines the reactive hydroxyl (-OH) group of an alcohol with a highly electron-deficient aromatic ring. The five fluorine atoms on the phenyl group significantly influence the compound's electronic properties and reactivity, making it a valuable building block in organic synthesis. cymitquimica.com While sharing the characteristic hydrogen-bonding ability of alcohols, the pentafluorophenyl group imparts enhanced acidity to the hydroxyl proton and provides a site for various chemical modifications. It serves as a crucial intermediate for creating more complex molecules, particularly in the pharmaceutical and material science fields. chemimpex.com

Rationale for In-depth Academic Investigation of this compound

The focused academic interest in this compound stems from its utility as a versatile and highly functionalized chemical entity. Its structure, featuring both a chiral center and a perfluorinated aromatic ring, makes it a prime candidate for several areas of advanced chemical research.

Key Research Applications of this compound

| Research Area | Application of this compound | Significance |

|---|---|---|

| Asymmetric Synthesis | Serves as a chiral building block for synthesizing enantiomerically pure compounds. researchgate.netdokumen.pub | The preparation of its individual enantiomers, (S)-(-) and (R)-(+), allows for the construction of complex chiral molecules, which is critical in drug development where stereochemistry often dictates biological activity. researchgate.net |

| Pharmaceutical Intermediates | Acts as a precursor in the synthesis of biologically active molecules. chemimpex.com | The pentafluorophenyl group can enhance metabolic stability and binding affinity, allowing for the design of drugs with improved pharmacokinetic profiles. chemimpex.comalfa-chemistry.com |

| Materials Science | Used in the development of specialty fluorinated polymers and coatings. chemimpex.com | Contributes to materials with enhanced thermal stability and chemical resistance due to the high strength of the C-F bonds. chemimpex.comalfa-chemistry.com |

| Catalysis | Employed in the synthesis of ligands for catalytic applications. | The electron-withdrawing nature of the pentafluorophenyl group can modulate the electronic properties of metal catalysts, influencing their activity and selectivity. mdpi.comcore.ac.uk |

The compound's chirality is a major driver of its investigation. The ability to prepare enantiomerically pure (S)- and (R)-1-(pentafluorophenyl)ethanol provides access to valuable chiral synthons. researchgate.net These are essential in asymmetric catalysis and in the synthesis of single-enantiomer drugs, where the therapeutic effect is often associated with one specific stereoisomer. Furthermore, the highly fluorinated ring makes it an important substrate for studying reaction mechanisms and for creating novel fluorinated compounds with unique electronic and physical properties. cymitquimica.com Its role as an intermediate in producing high-performance polymers and other advanced materials further solidifies the rationale for its continued academic and industrial investigation. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 830-50-2 chemimpex.comlookchem.com |

| Molecular Formula | C₈H₅F₅O chemimpex.comlookchem.com |

| Molecular Weight | 212.12 g/mol chemimpex.comavantorsciences.com |

| Appearance | White solid to light yellow/orange powder or liquid chemimpex.comavantorsciences.com |

| Melting Point | 32-34 °C lookchem.comchemdad.com |

| Boiling Point | 68 - 70 °C / 30 mmHg; 80-82 °C / 37 mmHg chemimpex.comlookchem.comchemdad.com |

| Refractive Index (n20D) | 1.44 chemimpex.comlookchem.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| This compound |

| 2,2,2-Trifluoroethanol (TFE) |

| 5-Fluorouracil |

| Fluoxetine |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997214 | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-50-2, 7583-08-6, 75853-08-6 | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7583-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pentafluorophenyl Ethanol and Its Analogs

Established Synthetic Pathways for 1-(Pentafluorophenyl)ethanol (B1359850)

Traditional synthesis of racemic this compound relies on well-established organometallic reactions and reductions of carbonyl compounds. These methods are robust and widely used for producing the compound on a laboratory scale.

A primary and straightforward method for synthesizing this compound is the reduction of its corresponding ketone, 2',3',4',5',6'-pentafluoroacetophenone (B147381). smolecule.comlookchem.com This transformation is typically achieved using complex metal hydride reagents, which serve as a source of the hydride ion (H⁻). lumenlearning.comlibretexts.org

The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ketone. This addition breaks the carbon-oxygen pi bond, resulting in the formation of a tetrahedral alkoxide intermediate. organicchemistrytutor.com A subsequent workup step, typically with water or a dilute acid, protonates the alkoxide to yield the final secondary alcohol product. libretexts.orgacsgcipr.org

Both Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) are effective for this reduction. However, they differ in their reactivity and handling requirements. lumenlearning.com LiAlH₄ is a significantly stronger reducing agent and reacts violently with protic solvents like water and alcohols. lumenlearning.com Therefore, reactions using LiAlH₄ are conducted in anhydrous ethers (e.g., diethyl ether, THF), followed by a careful, separate hydrolysis step. libretexts.org NaBH₄ is a milder and more selective reagent that can be used in protic solvents, such as methanol (B129727) or ethanol (B145695), which simplifies the procedure as the solvent also serves to protonate the intermediate alkoxide. lumenlearning.com

| Reagent | Typical Solvent | Reactivity | Workup |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, more selective | Automatic protonation by solvent |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | Strong, highly reactive | Separate, careful aqueous workup required |

A comparison of common hydride reagents for the reduction of 2',3',4',5',6'-pentafluoroacetophenone.

An alternative established pathway involves a Grignard reaction, a classic carbon-carbon bond-forming method. mnstate.edu This synthesis starts with the preparation of the Grignard reagent, pentafluorophenylmagnesium bromide. This is accomplished by reacting pentafluorobromobenzene with magnesium metal in an anhydrous ether solvent. mnstate.edu

The highly polar carbon-magnesium bond of the Grignard reagent makes the pentafluorophenyl group strongly nucleophilic. adichemistry.com In the subsequent step, this nucleophile attacks the electrophilic carbonyl carbon of acetaldehyde. doubtnut.comaskfilo.com Similar to hydride reduction, this addition leads to a tetrahedral intermediate, in this case, a magnesium alkoxide salt. The reaction is completed by hydrolysis with an aqueous acid, which protonates the alkoxide to furnish this compound. doubtnut.comyoutube.com This method is particularly valuable as it constructs the molecule's carbon skeleton and sets the alcohol functionality in a single step.

Asymmetric Synthesis of Enantiopure this compound

The production of single-enantiomer forms of this compound is crucial for its application in pharmaceuticals and as a chiral auxiliary in other syntheses. Asymmetric methods are employed to selectively produce either the (R)- or (S)-enantiomer.

Asymmetric synthesis can be achieved by the catalytic reduction of the prochiral ketone, 2',3',4',5',6'-pentafluoroacetophenone, using a chiral catalyst. smolecule.com These methods rely on the catalyst creating a chiral environment around the substrate, which forces the reducing agent to attack one of the two faces of the carbonyl group preferentially. uvic.cascribd.com

One major approach is catalytic transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) or formic acid is used in conjunction with a transition metal complex bearing a chiral ligand. wikipedia.org Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands are commonly employed. wikipedia.org The choice of catalyst and ligand configuration determines which enantiomer of the alcohol is produced. These catalytic methods are highly efficient, requiring only a small amount of the chiral catalyst to produce large quantities of the enantiomerically enriched product. rsc.org

Biocatalysis offers a highly selective and environmentally benign route to enantiopure alcohols. A novel approach for the synthesis of the (S)-enantiomer of this compound utilizes an engineered bifunctional fusion protein. smolecule.com This advanced enzyme combines the activities of two separate enzymes into a single polypeptide chain. nih.govplos.org

Typically, this fusion protein consists of:

A ketoacyl reductase (or alcohol dehydrogenase) that stereoselectively reduces the ketone to the (S)-alcohol.

A formate (B1220265) dehydrogenase that regenerates the necessary cofactor, NADPH, in situ. smolecule.com

| Enzymatic Component | Function |

| Ketoacyl Reductase | Catalyzes the enantioselective reduction of 2',3',4',5',6'-pentafluoroacetophenone to (S)-1-(pentafluorophenyl)ethanol. |

| Formate Dehydrogenase | Oxidizes a cheap substrate (e.g., formate) to regenerate the NADPH cofactor consumed by the reductase. |

| Flexible Linker | Connects the two enzyme domains, allowing them to fold and function correctly. uees.edu.ec |

Components of an engineered bifunctional fusion protein for (S)-1-(pentafluorophenyl)ethanol synthesis.

This system is highly efficient because the cofactor is recycled continuously, eliminating the need to add it in stoichiometric amounts. This "one-pot" enzymatic process can achieve high conversion rates and excellent enantiomeric excess for the desired S-enantiomer. smolecule.com

Lipases are enzymes commonly used in the kinetic resolution of racemic alcohols. While this method can be applied to this compound directly, it is often more efficient when applied to a related precursor, such as a diol. In this strategy, a prochiral or racemic diol containing the pentafluorophenyl structure is subjected to lipase-catalyzed transesterification.

The lipase (B570770) enzyme selectively acylates one of the enantiotopic or enantiomeric hydroxyl groups. researchgate.netjlu.edu.cn For example, using an acyl donor like vinyl acetate, the lipase will catalyze the transfer of the acetyl group to one specific hydroxyl group, creating a monoester. The unreacted alcohol enantiomer (or the newly formed monoester) can then be separated from the mixture by standard chromatographic techniques. The separated, optically pure precursor can then be chemically converted into the desired enantiomer of this compound. This enzymatic resolution is a powerful tool for accessing optically pure materials that may be difficult to obtain through direct asymmetric synthesis.

Synthesis of Related Pentafluorophenyl-Containing Alcohols and Ethers

The synthesis of alcohols and ethers containing the pentafluorophenyl group is a significant area of research due to the unique properties conferred by the fluorine atoms, such as increased lipophilicity and metabolic stability.

Pentafluorophenyl Alkyl Ethers and their Synthesis

The preparation of pentafluorophenyl alkyl ethers often involves the nucleophilic substitution of a halogen on a pentafluorophenyl ring with an alkoxide. A common starting material is hexafluorobenzene (B1203771), which reacts with sodium alkoxides to yield the corresponding pentafluorophenyl alkyl ether.

For instance, the synthesis of various derivatives of pentafluorophenetole (C₆F₅OCH₂CH₂R) has been described, where 'R' can be a range of functional groups including chlorine, bromine, hydroxyl, and acetoxy. These syntheses typically proceed via the reaction of pentafluorophenol (B44920) with a suitable alkyl halide in the presence of a base.

The stability of these ethers has been studied under various conditions. Ethers containing β-hydrogen atoms tend to yield pentafluorophenol upon pyrolysis. Under basic conditions, cleavage to pentafluorophenol is a common outcome.

Synthesis of Chromene Derivatives with Pentafluorophenyl Moieties

Chromene derivatives are a class of heterocyclic compounds with a wide range of biological activities. The incorporation of a pentafluorophenyl moiety into the chromene scaffold is of interest for developing new therapeutic agents. While direct synthesis of chromenes with a pentafluorophenyl group at a specific position is not extensively documented in readily available literature, established methods for synthesizing analogous 4-aryl-4H-chromenes can be adapted.

A prevalent method for the synthesis of 2-amino-4-aryl-4H-chromenes is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541) or α/β-naphthol). researchgate.netchemmethod.com To synthesize a chromene with a pentafluorophenyl moiety at the 4-position, pentafluorobenzaldehyde (B1199891) would be used as the aldehyde component. This reaction is often catalyzed by a base or a Lewis acid and can be promoted by microwave irradiation or the use of nanocatalysts to improve yields and reaction times. researchgate.netnih.gov

The general reaction scheme is as follows:

Pentafluorobenzaldehyde + Malononitrile + Phenol derivative → 2-Amino-4-(pentafluorophenyl)-4H-chromene derivative

This multicomponent reaction approach is favored for its efficiency and atom economy, aligning with the principles of green chemistry. researchgate.netsharif.edu

Preparation of Pentafluorophenyl or Chlorotetrafluorophenyl Allenes

Allenes are compounds with two adjacent double bonds and are versatile building blocks in organic synthesis. A sequential reaction has been developed for the synthesis of pentafluorophenyl or chlorotetrafluorophenyl allenes. This method involves the reaction of a phosphonium (B103445) salt with n-butyllithium, followed by reaction with hexafluorobenzene or chloropentafluorobenzene, and subsequent treatment with hexanoyl chloride and triethylamine. This procedure has been reported to produce the desired allenes in high yields, ranging from 82% to 95%.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and related compounds.

One of the key green approaches for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, pentafluoroacetophenone. This transformation is crucial for obtaining enantiomerically pure alcohols, which are often required for pharmaceutical applications.

Biocatalytic Ketone Reduction:

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly efficient and environmentally benign route to chiral alcohols. nih.govresearchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes that can reduce ketones to alcohols with high stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). nih.gov

The biocatalytic reduction of pentafluoroacetophenone to this compound can be performed using isolated ADHs or whole-cell systems (e.g., baker's yeast). biomedpharmajournal.orgbohrium.com Whole-cell systems are often advantageous as they contain the necessary cofactors (such as NADH or NADPH) and the machinery for their regeneration, which is essential for the catalytic cycle of ADHs. nih.govbohrium.com

A typical biocatalytic reduction would involve incubating pentafluoroacetophenone with a suitable microorganism or isolated enzyme in an aqueous medium, often with a co-substrate like glucose to facilitate cofactor regeneration. nih.gov This method avoids the use of heavy metal catalysts and harsh reducing agents, generating minimal waste.

Photocatalysis Coupled with Biocatalysis:

Another innovative green approach combines photocatalysis with biocatalysis in a continuous flow system. elsevierpure.com While not directly demonstrated for this compound, a similar process has been developed for the synthesis of other chiral fluoroalcohols. This involves a photocatalytic step to introduce a trifluoromethyl group to a ketone, followed by an enzymatic reduction of the resulting ketone to the corresponding chiral alcohol. elsevierpure.com This integrated approach showcases the potential of combining different green technologies to create highly efficient and sustainable synthetic routes.

The adoption of these green chemistry approaches not only leads to more environmentally friendly processes but can also result in higher yields, improved product purity, and safer manufacturing conditions.

Stereochemistry and Stereoselective Transformations of 1 Pentafluorophenyl Ethanol

Enantiomeric Forms of 1-(Pentafluorophenyl)ethanol (B1359850): (S)-(-)- and (R)-(+)- Isomers

This compound is a chiral molecule that exists as two non-superimposable mirror images, or enantiomers. These are designated as (S)-(-)-1-(pentafluorophenyl)ethanol and (R)-(+)-1-(pentafluorophenyl)ethanol. The (S) and (R) labels describe the absolute configuration of the substituents around the chiral carbon center, according to the Cahn-Ingold-Prelog priority rules. The (-) and (+) symbols, conversely, refer to the levorotatory and dextrorotatory optical activity of each isomer, indicating the direction in which they rotate plane-polarized light.

The synthesis of enantiomerically pure forms of this compound can be achieved through various methods, including the reduction of pentafluoroacetophenone or the Grignard reaction of pentafluorophenylmagnesium bromide with acetaldehyde. smolecule.com A notable enzymatic production method utilizes engineered bifunctional fusion proteins, which combine the functions of a ketoacyl reductase and formate (B1220265) dehydrogenase for efficient NADPH regeneration, leading to high conversion rates and enantiomeric excess for the (S)-enantiomer. smolecule.com

The physical properties of these enantiomers are identical except for their interaction with plane-polarized light. For instance, the specific rotation for the (R)-configuration is reported as [α]D²⁰ = +7.0° (c = 1% in pentane), while the (S)-configuration is [α]D²⁰ = -7.0° (c = 1% in pentane). smolecule.com

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-(-)-1-(Pentafluorophenyl)ethanol | (R)-(+)-1-(Pentafluorophenyl)ethanol |

|---|---|---|

| CAS Number | 104371-20-2 chemicalbook.com | Not specified |

| Molecular Formula | C₈H₅F₅O chemicalbook.com | C₈H₅F₅O scbt.com |

| Molecular Weight | 212.12 g/mol chemicalbook.com | 212.12 g/mol scbt.com |

| Melting Point | 41-42 °C chemicalbook.com | Not specified |

| Specific Rotation | [α]20/D -7.0±0.5°, c = 1% in pentane (B18724) chemicalbook.com | [α]D²⁰ = +7.0° (c = 1% in pentane) smolecule.com |

| Appearance | White to off-white solid chemicalbook.com | Not specified |

Chiral Recognition and Resolution Studies of this compound

Chiral recognition is a process where a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to the separation of enantiomers, a process known as chiral resolution. wikipedia.org For this compound, enzymatic kinetic resolution is a widely used and effective method. nih.gov This technique relies on the stereoselectivity of enzymes, such as lipases, which catalyze a reaction (e.g., acylation) at a much higher rate for one enantiomer over the other. mdpi.comnih.gov This results in one enantiomer being consumed to form a new product, while the other remains largely unreacted, thus allowing for their separation. chiralpedia.com

Chromatographic methods are also pivotal for both the analysis and preparation of enantiomerically pure this compound. Chiral column chromatography, in particular, can separate enantiomers based on their differential interactions with a chiral stationary phase. mdpi.com Spectroscopic techniques, combined with theoretical calculations, have been employed to study the chiral recognition between 1-(4-fluorophenyl)ethanol, a similar compound, and 2-butanol (B46777) in the gas phase, revealing that the homochiral complex is more stable. rsc.org

Stereoselective Reactions Involving the Chiral Center of this compound

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over others. masterorganicchemistry.com The chiral center in this compound, along with the unique properties of the pentafluorophenyl group, plays a significant role in directing the stereochemical outcome of various reactions.

The pentafluorophenyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This electronic property can significantly influence the stereoselectivity of reactions. For instance, in a chiral iron acyl complex, the presence of a pentafluorophenyl group on the phosphine (B1218219) ligand led to high stereoselectivity in aldol (B89426) and imine condensation reactions. acs.org This was attributed to an attractive interaction between the electron-poor pentafluorophenyl ring and the electron-rich enolate oxygen. acs.org The electron-withdrawing nature of this group can also enhance the reactivity of associated functional groups, such as in pentafluorophenyl esters, which are highly reactive towards nucleophiles and are used in peptide synthesis. nih.govwikipedia.org

Asymmetric catalysis is a process that uses a chiral catalyst to favor the formation of one enantiomer of a product over the other. nih.gov Enantiomerically pure this compound can be used as a chiral building block for the synthesis of chiral ligands. nih.govresearchgate.net These ligands can then be complexed with a metal to form a chiral catalyst. The steric and electronic properties of the ligand create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction being catalyzed. nih.gov

The pentafluorophenyl group itself can be a key component of chiral ligands used in asymmetric catalysis. For example, a proline-derived chiral urea (B33335) incorporating a pentafluorophenyl substituent has been shown to be an effective catalyst for "on water" asymmetric hydrogen-bonding catalysis, exhibiting enhanced reaction rates and stereoselectivity. researchgate.netresearchgate.net Furthermore, pentafluorophenyl esters have been used in cooperative catalysis systems for asymmetric annulation reactions to produce chiral γ-lactams with high asymmetric induction. nih.gov The use of fluorinated alcohols as solvents has also been shown to dramatically improve both the yield and enantioselectivity in the asymmetric hydrogenation of fluorinated iminoesters. dicp.ac.cn

Reactivity and Mechanistic Investigations of 1 Pentafluorophenyl Ethanol

Reactivity of the Hydroxyl Group in 1-(Pentafluorophenyl)ethanol (B1359850)

The secondary alcohol group is the primary site of reactivity in this compound, undergoing typical transformations such as oxidation and reduction. However, the reaction pathways and conditions are influenced by the attached perfluoroaromatic ring.

Oxidation Reactions to Form Pentafluorophenyl Ketone

The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 2,2,3,3,4,4,5,5,6,6-pentafluoroacetophenone (commonly known as pentafluorophenyl ketone). This transformation is a standard reaction for secondary alcohols. chadsprep.comyoutube.com Common laboratory oxidizing agents are effective for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from chromium trioxide or sodium dichromate in sulfuric acid). chadsprep.comchemistrysteps.comlibretexts.org

PCC is considered a milder agent and is particularly useful as it can be employed under anhydrous conditions, preventing over-oxidation. libretexts.orgsaskoer.ca Stronger oxidizing agents like chromic acid (Jones reagent) also efficiently convert secondary alcohols to ketones. chemistrysteps.com For this compound, the reaction involves the removal of the hydroxyl hydrogen and the hydrogen attached to the alpha-carbon, forming a carbon-oxygen double bond.

Table 1: Oxidation of this compound

| Starting Material | Reagent | Product | Reaction Type |

|---|

The electron-withdrawing nature of the pentafluorophenyl ring can influence the rate of oxidation. Studies on substituted benzyl (B1604629) alcohols have shown that strong electron-withdrawing groups tend to retard the oxidation process. orientjchem.org This effect is attributed to the destabilization of any developing positive charge on the alpha-carbon in the transition state.

Reduction Reactions to Yield Pentafluorophenylethane

The reduction of this compound to yield 1,2,3,4,5-pentafluoro(ethyl)benzene (pentafluorophenylethane) is a more challenging transformation than the corresponding oxidation. While the hydroxyl group can be reduced, this typically requires harsh conditions as it is a poor leaving group. A common strategy involves a two-step process: conversion of the hydroxyl group into a better leaving group (such as a tosylate or halide) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, direct reduction methodologies can be employed, though they are less common for simple alcohols. Strong reducing agents such as lithium aluminum hydride, often used for reducing esters and carboxylic acids, can also be used under specific conditions to reduce alcohols to alkanes. nih.govnih.gov

Table 2: Reduction of this compound

| Starting Material | Product | Potential Reaction Pathway |

|---|

Dimerization and Dehydration Reactions under Catalytic Conditions

Under acidic catalytic conditions, this compound can undergo dehydration to form pentafluorostyrene. This reaction is a classic example of an acid-catalyzed elimination reaction. libretexts.orgyoutube.comstudy.com The mechanism typically proceeds in several steps:

Protonation of the Hydroxyl Group: The acid catalyst (e.g., sulfuric acid or phosphoric acid) protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.orgchemguide.co.uk

Loss of Water: The protonated alcohol loses a water molecule to form a secondary benzylic carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond and yielding the alkene product. libretexts.orgchemguide.co.uk

The stability of the intermediate benzylic carbocation is a key factor in this reaction. However, the strong electron-withdrawing effect of the pentafluorophenyl ring would significantly destabilize this carbocation, potentially requiring more forcing conditions (e.g., higher temperatures) compared to the dehydration of non-fluorinated benzyl alcohols. researchgate.netvedantu.com

Dimerization to form an ether can also occur under acidic conditions, typically at lower temperatures than those required for dehydration. libretexts.org This reaction involves the nucleophilic attack of a second molecule of the alcohol on the protonated alcohol or the carbocation intermediate. Additionally, Lewis acid catalysts can promote various transformations of alcohols, including substitution and dimerization reactions. nih.gov

Influence of the Pentafluorophenyl Moiety on Reactivity

The pentafluorophenyl group is a powerful electron-withdrawing moiety that profoundly impacts the reactivity and stability of the entire molecule.

Electron-Withdrawing Properties and Enhanced Reactivity

The five highly electronegative fluorine atoms on the aromatic ring pull electron density away from the benzylic carbon and the attached hydroxyl group. jst.go.jp This inductive effect has several consequences:

Increased Acidity: The electron-withdrawing nature of the ring polarizes the O-H bond, making the hydroxyl proton more acidic compared to that of an unsubstituted benzyl alcohol. This facilitates reactions that involve the deprotonation of the alcohol.

Carbocation Destabilization: The group strongly destabilizes any adjacent positive charge. Consequently, reactions proceeding through an SN1-type mechanism, which involves the formation of a carbocation intermediate (like acid-catalyzed dehydration), are generally disfavored or require more energy. researchgate.netvedantu.com

Enhanced Nucleophilic Attack at the Ring: While not a reaction of the alcohol itself, the electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, a characteristic feature of perfluoroaromatic compounds.

Stability in Diverse Reaction Environments

Perfluorinated compounds are recognized for their increased resistance to chemical and oxidative degradation. nih.govnih.gov This stability makes this compound a reliable building block in multi-step syntheses, as the fluorinated ring can be carried through various transformations without decomposition.

Mechanistic Studies of this compound in Organic Transformations

The reactivity of this compound is significantly influenced by the presence of the electron-withdrawing pentafluorophenyl (C₆F₅) group. This moiety dramatically alters the electronic properties of the benzylic carbon and the adjacent hydroxyl group, leading to distinct mechanistic pathways compared to its non-fluorinated counterpart, 1-phenylethanol (B42297). Mechanistic studies, often supported by computational chemistry, are crucial for understanding and predicting the behavior of this compound in various organic transformations.

Computational Studies for Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of complex molecules at a molecular level. arxiv.orgmontclair.edu For reactions involving this compound, computational studies are essential for mapping potential energy surfaces, identifying transition states, and calculating activation energies, thereby providing deep insights into the reaction pathways. researchgate.netaps.org

Theoretical investigations can model reaction coordinates and elucidate the step-by-step process of bond breaking and formation. rsc.org For instance, in a dehydration reaction, DFT calculations can determine the energy barrier for the initial protonation of the hydroxyl group and the subsequent loss of water to form a carbocation intermediate. These calculations can reveal that the energy required for such a process is significantly influenced by the electronic nature of the substituents on the phenyl ring.

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational analysis on similar fluorinated and benzylic systems are well-established. nih.govnih.gov For example, DFT has been used to calculate the activation energies for the dehydration of ethanol (B145695), showing how catalysts can lower the energy barrier by stabilizing the transition state. rsc.org A similar approach would be invaluable in quantifying the high activation energy expected for the formation of a carbocation from this compound.

Table 1: Representative Parameters Calculated in Mechanistic Studies

| Calculated Parameter | Significance in Mechanistic Elucidation |

| Activation Energy (Ea) | Determines the rate of a chemical reaction; a higher Ea indicates a slower reaction. |

| Transition State (TS) Geometry | Provides the molecular structure at the highest point of the energy barrier, revealing the nature of bond formation and cleavage. |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. |

These computational tools allow for a detailed examination of how the pentafluorophenyl group affects each stage of a reaction, from the initial state to the final products, offering a level of detail that is often difficult to obtain through experimental means alone.

Role of Intermediates in Transformations (e.g., Electron-Deficient Species)

A central aspect of the reaction mechanism of this compound is the nature of the intermediates formed, particularly the benzylic carbocation. In reactions like SN1 solvolysis, the rate-determining step is the formation of a carbocation intermediate after the departure of a leaving group. libretexts.orgyoutube.comchegg.comquizlet.com

The stability of this carbocation is paramount to the reaction's feasibility and rate. Carbocation stability is generally increased by electron-donating groups through inductive effects and hyperconjugation. libretexts.org However, the pentafluorophenyl group is intensely electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly destabilizes the adjacent benzylic carbocation, making its formation energetically unfavorable. cas.cn

The resulting 1-(pentafluorophenyl)ethyl cation is a highly electron-deficient and reactive species. Its profound instability means that reactions proceeding through an SN1-type mechanism are expected to be considerably slower for this compound than for 1-phenylethanol. libretexts.org The high energy of this intermediate would likely lead to a high activation barrier for its formation.

Table 2: Factors Influencing Carbocation Stability

| Factor | Effect on 1-(Pentafluorophenyl)ethyl Cation | Consequence |

| Inductive Effect | The five fluorine atoms strongly withdraw electron density from the phenyl ring and the benzylic carbon. | Significant destabilization of the positive charge. |

| Resonance Effect | The phenyl ring can delocalize the positive charge, but this effect is diminished by the inductive withdrawal of the fluorine atoms. | Minor stabilization, insufficient to overcome the powerful inductive destabilization. |

| Hyperconjugation | Minimal hyperconjugative stabilization is available from the methyl group. | Negligible contribution to stability compared to the electronic effects of the C₆F₅ group. |

Consequently, reaction pathways that avoid the formation of this highly unstable carbocation may be favored. Alternatively, if formed, this electron-deficient intermediate would be extremely reactive and susceptible to rapid attack by any available nucleophile, potentially leading to a variety of products depending on the reaction conditions.

Comparative Mechanistic Analysis with Non-Fluorinated Analogs

Comparing the reaction mechanisms of this compound with its non-fluorinated analog, 1-phenylethanol, highlights the profound electronic influence of the C₆F₅ group. The primary difference lies in the stability of the benzylic carbocation intermediate that is central to SN1-type reactions.

For 1-phenylethanol, the phenyl group stabilizes the adjacent carbocation through resonance, allowing the positive charge to be delocalized over the aromatic ring. This stabilization facilitates its formation, and thus, 1-phenylethanol can readily undergo SN1 reactions in polar protic solvents. chegg.comquizlet.com

In stark contrast, the powerful electron-withdrawing nature of the pentafluorophenyl group in this compound actively destabilizes the corresponding carbocation. This destabilization raises the activation energy for the ionization step, making an SN1 pathway significantly less favorable. Consequently, this compound is expected to undergo solvolysis at a much slower rate than 1-phenylethanol under identical conditions.

Table 3: Mechanistic Comparison in SN1 Solvolysis

| Feature | This compound | 1-Phenylethanol |

| Carbocation Intermediate | Highly destabilized (electron-deficient) | Resonance-stabilized |

| Activation Energy for Ionization | Very High | Moderate |

| Favored Mechanism | Likely to favor SN2 or other pathways that avoid a discrete carbocation. | SN1 mechanism is favorable in polar protic solvents. |

| Reaction Rate in Solvolysis | Expected to be very slow. | Relatively fast. |

This comparative analysis underscores that while both compounds are structurally similar, their reactivity and mechanistic pathways diverge significantly due to the electronic effects of fluorine substitution. Reactions involving this compound will often require more forcing conditions or alternative mechanistic routes that circumvent the formation of the highly energetic and unstable electron-deficient carbocation intermediate. This difference is a key consideration for the synthetic applications of this fluorinated alcohol.

Applications of 1 Pentafluorophenyl Ethanol in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Fluorinated Compounds

The highly fluorinated phenyl ring in 1-(pentafluorophenyl)ethanol (B1359850) significantly influences its reactivity, making it an excellent precursor for a variety of complex fluorinated molecules. The electron-withdrawing nature of the five fluorine atoms enhances the reactivity of the molecule, facilitating its use in creating more intricate chemical structures. chemimpex.com For instance, it serves as a key starting material for the synthesis of various 1-pentafluorophenyl-1H-pyrrole derivatives. These pyrroles can undergo electrophilic substitution reactions, such as formylation and acetylation, to yield 2-substituted products, which can then be selectively converted to 3-substituted products. nih.gov This reactivity allows for the construction of highly functionalized heterocyclic systems that are of interest in materials science and medicinal chemistry.

Furthermore, the hydroxyl group of this compound can be oxidized to the corresponding ketone, pentafluoroacetophenone, or the entire side chain can be modified to introduce other functional groups. smolecule.com These transformations open avenues to a wide array of derivatives. The pentafluorophenyl group itself can participate in nucleophilic aromatic substitution reactions, although this is less common than reactions at the ethanol (B145695) side chain. The combination of these reactive sites makes this compound a strategic intermediate for introducing the C6F5 moiety into larger, more complex molecular frameworks.

Below is a table summarizing some of the complex fluorinated compounds synthesized using this compound as an intermediate.

| Compound Class | Synthetic Transformation | Reference |

| 1-Pentafluorophenyl-1H-pyrroles | Cyclization with 2,5-dimethoxytetrahydrofuran | nih.gov |

| Pentafluoroacetophenone | Oxidation of the hydroxyl group | smolecule.com |

| Substituted Pyrroles | Electrophilic substitution of pyrrole (B145914) derivatives | nih.gov |

Role in Pharmaceutical Development and Biologically Active Compounds

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. tandfonline.com this compound serves as a crucial intermediate in the synthesis of such biologically active compounds. chemimpex.com The presence of the pentafluorophenyl group can significantly improve a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. tandfonline.comresearchgate.netnih.gov

Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule without significantly altering its shape. nih.gov This is particularly advantageous in drug design. By replacing hydrogen atoms with fluorine, medicinal chemists can block sites of metabolic degradation, leading to a longer half-life and improved bioavailability of the drug. nih.govbohrium.com For example, the introduction of fluorine can prevent oxidation by metabolic enzymes, a common pathway for drug deactivation. bohrium.com

Furthermore, the strategic placement of fluorine atoms can alter the acidity or basicity of nearby functional groups, which can in turn enhance the binding affinity of a drug to its target receptor. bohrium.com This can lead to increased potency and selectivity, potentially reducing the required dose and minimizing off-target side effects. The use of fluorinated intermediates like this compound provides a direct route to incorporating the beneficial properties of fluorine into novel pharmaceutical agents. chemimpex.com

The table below highlights the key advantages of incorporating fluorine into drug molecules.

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased by blocking metabolic sites | tandfonline.comnih.govbohrium.com |

| Binding Affinity | Enhanced through electronic modulation | tandfonline.combohrium.com |

| Lipophilicity | Generally increased, improving membrane permeability | nih.gov |

| pKa Modulation | Altered acidity/basicity of functional groups | nih.govbohrium.com |

Application in Material Science for Specialty Polymers and Coatings

In the realm of material science, this compound and its derivatives are utilized in the formulation of high-performance polymers and coatings. The presence of the pentafluorophenyl group imparts unique and desirable properties to these materials. chemimpex.com

Furthermore, the pentafluorophenyl ester functionality is a reactive handle for post-polymerization modification. This allows for the synthesis of a wide variety of functional polymers by reacting the parent polymer with different amines or alcohols. wikipedia.orgresearchgate.net This versatility enables the creation of materials with tailored properties, such as specific surface energies or functionalities for biomedical applications. The resulting polymers can be used to create coatings that are resistant to chemical attack and can withstand high temperatures.

The following table summarizes the enhanced properties of polymers containing pentafluorophenyl groups.

| Property | Enhancement | Reference |

| Chemical Resistance | High | nih.govresearchgate.net |

| Thermal Stability | High | nih.gov |

| Functionalization | Versatile post-polymerization modification | wikipedia.orgrsc.orgresearchgate.net |

| Hydrolytic Stability | High (for PFP esters) | wikipedia.orgrsc.org |

Utilization in Catalysis and Organocatalysis

The unique electronic properties of the pentafluorophenyl group also make it a valuable component in the design of catalysts. While this compound itself may not be a direct catalyst, it serves as a precursor to catalytically active species.

Pentafluorophenylammonium triflate (PFPAT) is a powerful Brønsted acid organocatalyst used in a variety of organic transformations, including the synthesis of quinazolin-4(3H)-ones and α-aminophosphonates. asianpubs.orgias.ac.in PFPAT is synthesized from 2,3,4,5,6-pentafluoroaniline (B1217426) and triflic acid. jksus.org Although not a direct synthetic route from this compound, the latter serves as a readily available source of the key pentafluorophenyl moiety, which can be converted to the necessary aniline (B41778) precursor through established synthetic transformations.

The high acidity and steric bulk of the pentafluorophenyl group in catalysts like PFPAT are crucial for their catalytic activity. These catalysts are often air-stable, easy to handle, and can be recycled, making them attractive for green chemistry applications. asianpubs.orgresearchgate.net Furthermore, chiral catalysts incorporating the pentafluorophenyl group have been developed for asymmetric synthesis, highlighting the versatility of this functional group in catalysis. researchgate.net The development of such catalysts underscores the importance of building blocks like this compound in advancing the field of catalysis.

The table below lists some catalytic applications of pentafluorophenyl-containing compounds.

| Catalyst | Type | Application | Reference |

| Pentafluorophenylammonium triflate (PFPAT) | Organocatalyst (Brønsted acid) | Synthesis of quinazolin-4(3H)-ones, α-aminophosphonates | asianpubs.orgias.ac.in |

| Tris(pentafluorophenyl)borane | Lewis Acid | Carbonyl-ene cyclization reactions | acs.org |

| Pentafluorophenyl-substituted chiral urea (B33335) | Organocatalyst | Asymmetric hydrogen-bonding catalysis | researchgate.net |

| Cobalt tetrakis(pentafluorophenyl)porphyrin | Metalloporphyrin | Cyclohexane oxidation | nih.gov |

Involvement in Lewis Acid Catalysis

The pentafluorophenyl group is a key component in the architecture of powerful Lewis acids, most notably tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF. mdpi.comnih.gov The strong Lewis acidic nature of BCF arises from the cumulative inductive effect of the three highly electron-withdrawing pentafluorophenyl groups attached to the electron-deficient boron atom. mdpi.com This electronic feature significantly enhances the boron center's ability to accept a pair of electrons from a Lewis base. mdpi.com

The mechanism of BCF-catalyzed reactions often involves the activation of a substrate by coordination of the Lewis acid. For instance, in the hydrosilylation of carbonyls, the BCF catalyst can activate the Si-H bond of a silane, making it more susceptible to nucleophilic attack by the carbonyl substrate. mdpi.com The bulky nature of the pentafluorophenyl rings can also play a role, inhibiting the formation of classical Lewis acid-base adducts and contributing to its catalytic versatility. mdpi.com BCF has demonstrated high thermal stability and is capable of catalyzing a variety of transformations, including C-C and C-heteroatom bond formations, even in the presence of water. nih.govmdpi.comsemanticscholar.org While this compound is not the catalyst itself, its core C₆F₅ group represents the fundamental structural unit that imparts these powerful activating properties to related Lewis acids.

Electrocatalytic Applications (e.g., Hydrogen Evolution)

The pentafluorophenyl group plays a significant role in the development of molecular electrocatalysts, particularly for the hydrogen evolution reaction (HER). researchgate.net The HER is a critical process for producing hydrogen fuel through water splitting. nih.gov The efficiency of molecular catalysts for this reaction can be significantly enhanced by tuning the electronic properties of the ligand framework. nih.gov

Introducing strongly electron-withdrawing substituents, such as the pentafluorophenyl group, onto catalyst scaffolds like porphyrins and corroles has been shown to be an effective strategy. researchgate.netresearchgate.net These groups modulate the electronic structure of the catalyst, which can lower the overpotential required for hydrogen evolution. researchgate.net For example, studies on metal complexes of meso-tetrakis(pentafluorophenyl)porphyrin have demonstrated their performance in the electrocatalyzed evolution of hydrogen. The electronic influence of the C₆F₅ groups facilitates catalysis at a more positive potential compared to ligands with less electron-withdrawing substituents. researchgate.net The performance of these catalysts is often quantified by their turnover frequency (TOF), which measures the number of moles of H₂ produced per mole of catalyst per unit of time.

Table 1: Performance of meso-tetrakis(pentafluorophenyl)porphyrin Metal Complexes in Electrocatalytic Hydrogen Evolution This table summarizes the turnover frequencies (TOF) for hydrogen evolution catalyzed by different metal complexes of meso-tetrakis(pentafluorophenyl)porphyrin under specific conditions.

| Catalyst | Metal Center | Medium | TOF (h⁻¹) | Overpotential (mV) |

|---|---|---|---|---|

| Complex 1 | Cu | Acetic Acid Media | 22.1 | 942 |

| Complex 2 | Co | Acetic Acid Media | 19.8 | 942 |

| Complex 3 | Zn | Acetic Acid Media | 18.1 | 942 |

| Complex 1 | Cu | Buffer Solution (pH 7.0) | 266 | 878 |

| Complex 2 | Co | Buffer Solution (pH 7.0) | 234 | 878 |

| Complex 3 | Zn | Buffer Solution (pH 7.0) | 218 | 878 |

Data sourced from research on transition metal tetrapentafluorophenyl porphyrin catalyzed hydrogen evolution. researchgate.net

Derivatization for Multifunctional Chromophores and Biomedical Applications

The pentafluorophenyl group is an exceptionally useful platform for chemical modification, enabling the synthesis of complex molecules with tailored properties for biomedical and materials science applications. Its reactivity allows for the strategic introduction of various functional groups.

A key feature of the pentafluorophenyl group is its high reactivity towards nucleophilic aromatic substitution (SₙAr). nih.gov The aromatic ring, being highly electron-deficient due to the five fluorine atoms, is activated for attack by nucleophiles. nih.gov This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Crucially, the substitution on the C₆F₅ ring is highly regioselective, with nucleophilic attack occurring almost exclusively at the para-position (the carbon atom opposite to the point of attachment). nih.govscispace.com This predictability makes the SₙAr reaction a powerful and reliable tool for the site-specific functionalization of molecules containing a pentafluorophenyl substituent. scispace.com This methodology has been widely applied to modify complex structures like porphyrins, corroles, and dipyrranes, allowing for the synthesis of unsymmetrically substituted derivatives that would be difficult to access through other means. nih.govscispace.comresearchgate.net

Table 2: Examples of Nucleophiles in SₙAr Reactions on Pentafluorophenyl Systems This table provides examples of nucleophilic reagents used to functionalize pentafluorophenyl-substituted compounds via SₙAr, and the resulting functional group introduced.

| Nucleophile Class | Example Nucleophile | Functional Group Introduced |

|---|---|---|

| Alcohols | Methanol (B129727), Ethanol | Alkoxy (e.g., Methoxy, Ethoxy) |

| Thiols | Thiophenol | Thioether |

| Amines | Piperidine, Allylamine | Secondary/Tertiary Amine |

| Hydroxides | Sodium Hydroxide | Hydroxyl |

This information is based on general principles and specific examples of SₙAr reactions on polyfluoroaromatic compounds and porphyrinoids. nih.govnih.govscispace.com

The SₙAr reaction on the pentafluorophenyl group provides a direct route to introduce functionalities that enhance the properties of molecules for biomedical applications, such as photodynamic therapy (PDT). scispace.comnih.govnih.gov For porphyrin-based photosensitizers used in PDT, poor water solubility can limit their clinical utility. By reacting pentafluorophenyl-substituted porphyrins with polar nucleophiles (e.g., amino alcohols or polyethylene (B3416737) glycol derivatives), their solubility in biological media can be dramatically improved. scispace.com

Furthermore, this derivatization strategy is essential for bioconjugation, the process of linking a molecule to a biomolecule like a protein or antibody. rsc.org By using a nucleophile that contains a second reactive group (e.g., an azide, alkyne, or carboxylate), a "handle" can be installed onto the C₆F₅ ring. This handle can then be used for subsequent coupling reactions. scispace.com

An alternative and widely used approach involves pentafluorophenyl (PFP) esters. wikipedia.org These active esters are prepared from a carboxylic acid and pentafluorophenol (B44920) and react efficiently with primary amine groups, such as the ε-amino groups of lysine (B10760008) residues in proteins, to form stable amide bonds. acs.orgtocris.com PFP esters are particularly advantageous for bioconjugation because they are less susceptible to spontaneous hydrolysis in aqueous buffers compared to other common active esters, like succinimidyl esters, leading to more efficient conjugation reactions. wikipedia.orgprecisepeg.com

Advanced Spectroscopic and Computational Characterization of 1 Pentafluorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 1-(Pentafluorophenyl)ethanol (B1359850), a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework and the electronic environment of its constituent atoms.

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethyl and hydroxyl groups. The methine proton (-CH) typically appears as a quartet due to spin-spin coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃), in turn, are observed as a doublet, resulting from coupling with the single methine proton. The hydroxyl proton (-OH) often presents as a broad singlet, though its chemical shift and multiplicity can be influenced by factors such as solvent, concentration, and temperature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(OH)- | 5.2 - 5.4 | Quartet (q) | ~6.5 |

| -CH₃ | 1.5 - 1.7 | Doublet (d) | ~6.5 |

| -OH | Variable | Broad Singlet (br s) | N/A |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display signals for the two carbons of the ethanol (B145695) moiety and the six carbons of the pentafluorophenyl ring. The carbon atom attached to the hydroxyl group (C-α) is typically found in the range of 60-70 ppm. The methyl carbon (C-β) resonates at a higher field, generally between 15-25 ppm. The carbons of the pentafluorophenyl ring exhibit complex splitting patterns due to C-F coupling and appear in the aromatic region of the spectrum, often between 110-150 ppm. The carbon directly bonded to the ethanol substituent (C-1) is a quaternary carbon and may show a weaker signal.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(OH)- | 60 - 70 |

| -CH₃ | 15 - 25 |

| C-1 (C-Ar) | 115 - 125 (complex multiplet) |

| C-2, C-6 (C-Ar) | 135 - 145 (complex multiplet) |

| C-3, C-5 (C-Ar) | 135 - 145 (complex multiplet) |

| C-4 (C-Ar) | 135 - 145 (complex multiplet) |

Note: The observation and assignment of the aromatic carbons can be challenging due to C-F coupling and potential signal overlap.

¹⁹F NMR for Probing Electronic Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum reveals three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring. The chemical shifts of these fluorine atoms are influenced by the electron-donating character of the hydroxyethyl (B10761427) substituent. Typically, the ortho-fluorines appear at the lowest field, followed by the para-fluorine, and then the meta-fluorines at the highest field. The integration of these signals should correspond to a 2:1:2 ratio for the ortho, para, and meta fluorines, respectively.

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Pentafluorophenyl Derivatives

| Fluorine Position | Chemical Shift Range (δ, ppm vs. CFCl₃) |

|---|---|

| ortho-F (F-2, F-6) | -140 to -150 |

| para-F (F-4) | -150 to -160 |

| meta-F (F-3, F-5) | -160 to -170 |

Note: These are general ranges and the specific values for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl group are typically observed in the 2850-3000 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations of the pentafluorophenyl ring are expected in the fingerprint region, generally between 1000-1300 cm⁻¹. Additionally, C=C stretching vibrations of the aromatic ring usually appear in the 1400-1600 cm⁻¹ range.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol |

| 3000 - 2850 | C-H Stretch | Alkyl |

| 1650, 1520, 1500 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-F Stretch | Fluoroaromatic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, with a molecular weight of 212.12 g/mol , the molecular ion peak (M⁺) is expected at an m/z of 212. The fragmentation pattern is influenced by the stability of the resulting ions. A common fragmentation pathway for alcohols is the alpha-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation with an m/z of 197. Another characteristic fragmentation would be the loss of the entire ethyl group.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 212 | [C₈H₅F₅O]⁺ (Molecular Ion) |

| 197 | [C₇H₂F₅O]⁺ (Loss of •CH₃) |

| 183 | [C₆F₅CO]⁺ (Loss of C₂H₅•) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of molecules at an atomic level. For this compound, molecular modeling techniques provide profound insights into its electronic structure, reaction mechanisms, and dynamic behavior, complementing experimental findings. These in silico methods allow for a detailed exploration of molecular characteristics that can be challenging to probe through experimental means alone.

Density Functional Theory (DFT) Studies for Energetics and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for calculating the geometric, electronic, and thermodynamic properties of molecules, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate its fundamental energetic properties and the mechanisms of its chemical transformations.

DFT studies would begin with the geometry optimization of the this compound molecule to find its lowest energy conformation. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to derive thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov

Furthermore, DFT is instrumental in mapping out reaction pathways. For instance, the mechanism of an oxidation reaction, converting the alcohol to the corresponding ketone, or a dehydration reaction can be thoroughly investigated. This involves locating the transition state (TS) structures connecting reactants to products. The calculated energy of the transition state allows for the determination of the activation energy (energy barrier), which is a critical factor governing the reaction rate. nih.gov By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be identified.

For example, a hypothetical DFT study on the acid-catalyzed dehydration of this compound could compare a stepwise (E1) versus a concerted (E2) mechanism. The Gibbs free energies of reactants, intermediates, transition states, and products would be calculated to construct a complete reaction energy profile.

Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction of this compound

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound | 0.00 | 0.00 |

| TS1 | Transition State for Path A | +25.4 | +28.1 |

| Intermediate | Reaction Intermediate | +5.2 | +7.5 |

| TS2 | Transition State for Path B | +30.1 | +33.6 |

| Product | Alkene Product | -2.5 | -1.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for reaction energetics.

Prediction of Reactivity and Selectivity

Computational methods, particularly DFT, are highly effective in predicting the chemical reactivity and selectivity of molecules. nih.gov This is achieved by analyzing various calculated electronic properties, often referred to as conceptual DFT reactivity descriptors. scielo.org.mx

The distribution of electron density in this compound is key to its reactivity. The highly electronegative fluorine atoms on the phenyl ring create a significant electron-withdrawing effect, influencing the reactivity of the entire molecule. A Molecular Electrostatic Potential (MESP) map can be generated from DFT calculations to visualize the electron-rich and electron-poor regions. For this compound, the MESP would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating its suitability for electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen, highlighting its acidic nature.

Local reactivity descriptors, such as Fukui functions, can be calculated to provide more quantitative predictions of site selectivity. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For reactions involving chiral centers, such as the asymmetric reduction of a ketone to form this compound, DFT can be used to model the transition states for the formation of different stereoisomers. By comparing the activation energies for these competing pathways, the stereoselectivity of a reaction can be predicted with considerable accuracy.

Table 2: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Value (illustrative) | Predicted Implication |

| EHOMO | -7.8 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.15 eV | Global electrophilic nature |

Note: The values in this table are for illustrative purposes only and represent typical descriptors obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes its shape in response to its environment (e.g., in a solvent like ethanol or water). tezu.ernet.inmdpi.com

For this compound, MD simulations are particularly useful for conformational analysis. The molecule has rotational freedom around the C-C bond connecting the phenyl ring and the ethanol moiety, as well as the C-O bond of the alcohol group. An MD simulation can sample the vast landscape of possible conformations and determine the relative populations of different rotamers (conformational isomers).

The simulation trajectory can be analyzed to understand the distribution of key dihedral angles. Plotting the potential energy as a function of a specific dihedral angle rotation helps to identify the most stable (low-energy) conformations and the energy barriers separating them. Furthermore, MD simulations can reveal the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. For this compound in a protic solvent, simulations could quantify the lifetime and geometry of hydrogen bonds between the molecule's hydroxyl group and surrounding solvent molecules. mdpi.com This information is crucial for understanding its solubility and solvation properties.

Table 3: Example of Conformational Analysis Results from a Hypothetical MD Simulation of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Anti-periplanar | ~180° | 0.00 | 65% |

| Syn-clinal (+gauche) | ~60° | 1.2 | 17% |

| Syn-clinal (-gauche) | ~-60° | 1.2 | 17% |

| Syn-periplanar | ~0° | 4.5 | <1% |

Note: This data is illustrative and represents the type of information that can be extracted from a conformational analysis via MD simulations.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 1-(pentafluorophenyl)ethanol (B1359850) often relies on methods such as the reduction of pentafluoroacetophenone with agents like sodium borohydride (B1222165) or the Grignard reaction between pentafluorophenylmagnesium bromide and acetaldehyde. smolecule.com While effective, these routes can involve harsh reagents and generate significant waste. The future of its synthesis is trending towards greener, more efficient, and highly selective methodologies.

Key areas of development include:

Biocatalysis: Enzymatic and whole-cell biotransformations represent a significant leap towards sustainable chemical production. chemrxiv.orgscispace.com Research into using engineered ketoreductases or other enzymes can offer high enantioselectivity under mild, aqueous conditions, reducing the need for chiral catalysts and organic solvents. smolecule.commdpi.com A notable approach involves using engineered fusion proteins that combine reductase activity with in situ cofactor regeneration, leading to high conversion rates and excellent enantiomeric excess. smolecule.com

Catalytic Asymmetric Synthesis: Beyond biocatalysis, the development of novel chiral catalysts for the asymmetric reduction of pentafluoroacetophenone is a continuing area of interest. smolecule.com The goal is to achieve high yields and enantiomeric purity while using low catalyst loadings and environmentally benign reagents. acs.org

| Synthetic Route | Key Reagents/Catalysts | Key Advantages | Emerging Trends/Sustainability Focus |

|---|---|---|---|

| Ketone Reduction | Sodium borohydride, Lithium aluminum hydride | Well-established, high yield | Use of milder, more selective reducing agents |

| Grignard Reaction | Pentafluorophenylmagnesium bromide, Acetaldehyde | Effective C-C bond formation | Optimization for higher atom economy and safety |

| Catalytic Asymmetric Synthesis | Chiral catalysts (e.g., organocatalysts) | High enantioselectivity for specific isomers | Development of recyclable catalysts with low environmental impact |

| Biocatalysis (Enzymatic Production) | Engineered ketoreductases, whole-cell systems | High enantiomeric excess, mild/aqueous conditions, sustainable | Enzyme evolution for higher efficiency and broader substrate scope |

Exploration of Biological Activities and Pharmacological Potential

While this compound is primarily recognized as a synthetic intermediate, the structural motifs it contains are of significant interest in medicinal chemistry. chemimpex.com The pentafluorophenyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.comrowansci.com Future research will likely focus on using this compound as a scaffold to design novel therapeutic agents.

Emerging trends in this area include: